molecular formula C10H10ClNO B8545796 3-(3-Chlorophenyl)-3-hydroxybutanenitrile

3-(3-Chlorophenyl)-3-hydroxybutanenitrile

Cat. No. B8545796
M. Wt: 195.64 g/mol
InChI Key: VIJZTNQAJGIOPJ-UHFFFAOYSA-N
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Patent
US08575156B2

Procedure details

A solution of 3-(3-chlorophenyl)-3-hydroxybutanenitrile (400 mg, 2.04 mmol) in dry THF (10 mL) was cooled to 0° C. LiAlH4 powder (155 mg, 2 equiv.) was added. After 5 min, the mixture was warmed to rt and stirred for 4 h. The mixture was then heated to reflux for 6 h. The mixture was diluted with 1 M aq NaOH (30 mL) and extracted with CH2Cl2 (2×100 mL). The combined CH2Cl2 extracts were washed with brine, dried over Na2SO4 and concentrated to afford crude 4-amino-2-(3-chlorophenyl)butan-2-ol (550 mg, quant) which was used without purification. LC-MS Method 1, tR=0.88 min, m/z=200, 202.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
155 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]([OH:13])([CH3:12])[CH2:9][C:10]#[N:11])[CH:5]=[CH:6][CH:7]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1.[OH-].[Na+]>[NH2:11][CH2:10][CH2:9][C:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=1)([OH:13])[CH3:12] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(CC#N)(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
155 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×100 mL)
WASH
Type
WASH
Details
The combined CH2Cl2 extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NCCC(C)(O)C1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: CALCULATEDPERCENTYIELD 135%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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